molecular formula C12H7N3O3 B2628101 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 56916-10-0

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B2628101
CAS No.: 56916-10-0
M. Wt: 241.206
InChI Key: DQUNFHQIOLIVRJ-UHFFFAOYSA-N
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Description

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrophenyl group, a carbonitrile group, and an oxo group

Scientific Research Applications

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitrophenyl acetate, indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile” are not available, there is ongoing research in the field of drug discovery using structural biology techniques, including cryo-electron microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with malononitrile and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 6-(3-aminophenyl)-2-oxo-1H-pyridine-3-carbonitrile.

    Substitution: Various amides or esters depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase . The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile: Similar structure but with the nitro group in the para position.

    6-(3-aminophenyl)-2-oxo-1H-pyridine-3-carbonitrile: The nitro group is reduced to an amino group.

    6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carboxylic acid: The nitrile group is oxidized to a carboxylic acid.

Uniqueness

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c13-7-9-4-5-11(14-12(9)16)8-2-1-3-10(6-8)15(17)18/h1-6H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUNFHQIOLIVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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